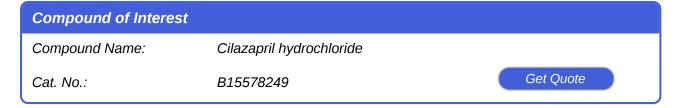


In-Depth Technical Guide: Synthesis and Chemical Properties of Cilazapril Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key chemical properties of cilazapril monohydrate, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.

Chemical Properties

Cilazapril monohydrate is a white to off-white crystalline powder.[1] As a prodrug, it is hydrolyzed in vivo to its active metabolite, cilazaprilat.[2] Key physicochemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C22H31N3O5·H2O	[1]
Molecular Weight	435.51 g/mol	[1]
Melting Point	98 °C (with decomposition)	[1]
рКаı	3.3	[1]
pKa ₂	6.4	[1]
Water Solubility (25 °C)	0.5 g/100 mL	[1]
Ethanol Solubility	81 mg/mL (Sonication recommended)	[3]
DMSO Solubility	81 mg/mL (Sonication recommended)	[3]
Partition Coefficient (octanol/pH 7.4 buffer, 22 °C)	0.8	[1]

Spectroscopic Data

The structural characterization of cilazapril monohydrate is achieved through various spectroscopic techniques.



Spectroscopic Method	Data	Reference
¹ H NMR	Data available from commercial suppliers such as MedChemExpress.	[1]
¹³ C NMR (Predicted, D ₂ O)	Predicted spectral data is available in the Human Metabolome Database.	
Mass Spectrometry (MS)	Data available from commercial suppliers such as MedChemExpress.	[1]
Infrared (IR) Spectroscopy	The infrared reference spectrum for cilazapril hydrate is available in the Japanese Pharmacopoeia XVI.	
UV-Vis Spectroscopy	In a mixture of 0.1 M HCl and methanol (1:1), absorbance is measured between 222 to 276 nm.	

Synthesis of Cilazapril Monohydrate

The following protocol is a representative synthesis of cilazapril monohydrate, based on established patent literature.

Experimental Protocol: Synthesis of Cilazapril Monohydrate

Materials:

- (1S,9S)-t-butyl octahydro-10-oxo-9-amino- 6H-pyridazino[1,2-a][1]diazepine-1-carboxylate
- Ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate
- · Methylene chloride



- Water
- 1N Sodium carbonate solution
- Sodium sulfate
- Celite
- Dry hydrochloric acid gas
- Diisopropyl ether
- 1N Hydrochloric acid solution
- · Aqueous sodium hydroxide

Procedure:

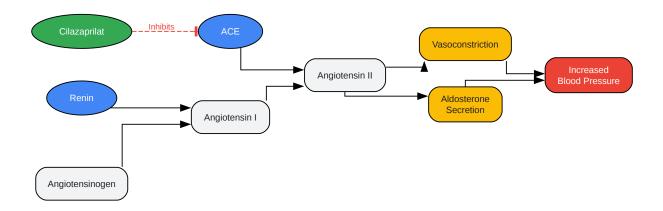
- Coupling Reaction: React ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate with (1S,9S)-t-butyl octahydro-10-oxo-9-amino- 6H-pyridazino[1,2-a][1]diazepine-1-carboxylate.
- Work-up: After completion of the reaction, add 300 ml of methylene chloride and 150 ml of water to the reaction mass. Adjust the pH of the reaction mass to 8.5 to 8.8 with 1N sodium carbonate solution.
- Extraction and Drying: Separate the organic layer and wash it with 300 ml of water. Dry the organic layer with sodium sulfate and pass it over celite.
- Acidification: Cool the methylene chloride layer to -5°C to 0°C and pass dry hydrochloric acid gas through it for 3 hours.
- Hydrolysis: Slowly raise the temperature to 20°C to 25°C and stir for 18 hours to effect solvolysis.
- Purification: Distill the solvent completely under vacuum. Add 175 ml of water and 75 ml of diisopropyl ether to the reaction mass and extract with 175 ml of 1N hydrochloric acid solution.



- Precipitation: Separate the layers and adjust the pH of the aqueous layer to 4.2 4.4 with aqueous sodium hydroxide.
- Isolation: Filter the precipitated solid to yield cilazapril monohydrate.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Cilazapril is a prodrug that is rapidly metabolized in the liver to its active form, cilazaprilat.[2] Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II.[2] This leads to vasodilation and a reduction in aldosterone secretion, resulting in decreased blood pressure.[2]



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Mechanism of Action of Cilazaprilat

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of cilazapril in pharmaceutical formulations and biological matrices is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC).



Experimental Protocol: HPLC Determination of Cilazapril

Instrumentation and Conditions:

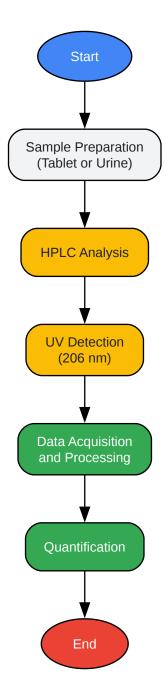
- Chromatographic System: A liquid chromatograph equipped with a UV detector.
- Column: μBondapak C18, maintained at 30 ± 0.2 °C.
- Mobile Phase: A mixture of methanol and 10 mM phosphoric acid (50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 206 nm.
- Internal Standard: Enalapril maleate.

Procedure:

- Standard Solution Preparation: Prepare a standard solution of cilazapril and the internal standard (enalapril maleate) in the mobile phase.
- Sample Preparation (for tablets):
 - Weigh and finely powder a number of tablets.
 - Accurately weigh a portion of the powder equivalent to a known amount of cilazapril and transfer it to a volumetric flask.
 - Add the mobile phase, sonicate to dissolve, and dilute to volume.
 - Filter the solution before injection.
- Sample Preparation (for urine):
 - Perform solid-phase extraction (SPE) using C8 cartridges for sample clean-up.
 - Elute the analyte and internal standard from the SPE cartridge.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.



- Chromatographic Analysis:
 - Inject equal volumes of the standard and sample solutions into the chromatograph.
 - Record the peak areas for cilazapril and the internal standard.
- Quantification: Calculate the concentration of cilazapril in the sample by comparing the peak area ratio of cilazapril to the internal standard with that of the standard solution.



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Experimental Workflow for HPLC Analysis

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